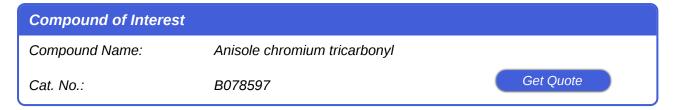


## An In-depth Technical Guide to the Thermochemistry of Anisole Chromium Tricarbonyl

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Anisole chromium tricarbonyl, systematically named ( $\eta^6$ -anisole)tricarbonylchromium(0), is an organometallic complex that has garnered significant interest in organic synthesis and catalysis. The coordination of the chromium tricarbonyl moiety to the anisole ring dramatically alters the electronic properties and reactivity of the aromatic ligand. This guide provides a comprehensive overview of the thermochemistry of this complex, including its synthesis, thermodynamic parameters, bond dissociation energies, and relevant experimental and computational methodologies. This information is crucial for understanding its stability, reactivity, and potential applications in various chemical transformations.

### **Thermochemical Data**

The following tables summarize the key quantitative thermochemical data for **anisole chromium tricarbonyl**. This data is essential for predicting reaction feasibility, understanding reaction mechanisms, and designing new synthetic routes.



Parameter	Value	Units	Source
Standard Molar Enthalpy of Formation (Gas Phase, ΔfH°gas)	-350.30 ± 9.40	kJ/mol	NIST WebBook[1]
Standard Molar Enthalpy of Formation (Solid Phase, ΔfH°solid)	-441.50 ± 8.40	kJ/mol	NIST WebBook[1]
Standard Molar Enthalpy of Sublimation (ΔsubH°)	91.20 ± 4.20	kJ/mol	NIST WebBook[1]
Standard Molar Entropy (Solid Phase, S°solid)	267.40	J/mol·K	Cheméo[2]

Note: The data from the NIST WebBook corresponds to ( $\eta$ 6-benzene)tricarbonylchromium, which is used as a close approximation for **anisole chromium tricarbonyl** due to the lack of specific experimental data for the latter. The electronic effect of the methoxy group is expected to have a minor influence on these thermodynamic values.

## **Bond Dissociation Energies**

Understanding the strength of the bonds within the **anisole chromium tricarbonyl** complex is fundamental to predicting its reactivity. The primary bond of interest is the coordinate covalent bond between the chromium atom and the anisole ring.



Bond	Dissociation Energy (D°)	Units	Notes
Cr-(η <sup>6</sup> -C <sub>6</sub> H₅OCH₃)	Not Experimentally Determined	kJ/mol	The bond dissociation energy for the chromium-arene bond in similar (arene)tricarbonylchro mium complexes is a subject of ongoing research.  Computational studies can provide estimates for this value.
C-O (in anisole ligand)	~238.5	kJ/mol	This value is for the C-O bond in free anisole and is provided for reference.  Coordination to the chromium center is expected to influence this bond strength.

# Experimental Protocols Synthesis of Anisole Chromium Tricarbonyl

The most common method for the synthesis of **anisole chromium tricarbonyl** is the direct reaction of anisole with chromium hexacarbonyl.[3][4]

#### Materials:

- Anisole (methoxybenzene)
- Chromium hexacarbonyl (Cr(CO)<sub>6</sub>)
- High-boiling inert solvent (e.g., di-n-butyl ether, decalin)



- Anhydrous tetrahydrofuran (THF) (optional)
- Inert gas (Nitrogen or Argon)
- Standard glassware for reflux under an inert atmosphere
- Filtration apparatus (e.g., Büchner funnel or Schlenk filter)
- Rotary evaporator

#### Procedure:

- Set up a reflux apparatus with a round-bottom flask, condenser, and an inlet for inert gas. Ensure all glassware is thoroughly dried.
- To the round-bottom flask, add chromium hexacarbonyl and a slight excess of anisole.[3] A high-boiling inert solvent such as di-n-butyl ether is typically used.[4] A small amount of THF can be added to help solubilize the chromium hexacarbonyl and reduce its sublimation.[4]
- Flush the system with an inert gas (nitrogen or argon) to remove air.
- Heat the reaction mixture to reflux under a continuous flow of the inert gas. The reaction progress can be monitored by the cessation of chromium hexacarbonyl sublimation.[3]
- After the reaction is complete (typically several hours), cool the mixture to room temperature.
- Filter the reaction mixture to remove any insoluble byproducts.
- Remove the solvent and excess anisole from the filtrate under reduced pressure using a rotary evaporator.
- The resulting yellow crystalline residue is anisole chromium tricarbonyl.[3]

### **Purification**

The crude product can be purified by recrystallization or column chromatography.

• Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexane or a mixture of ether and petroleum ether) and allow it to cool slowly to form



crystals.

 Column Chromatography: Dissolve the crude product in a non-polar solvent and pass it through a short column of alumina or silica gel, eluting with a non-polar solvent to separate the product from any polar impurities.

## **Thermochemical Measurements (Bomb Calorimetry)**

While specific calorimetric data for **anisole chromium tricarbonyl** is not readily available in the literature, the following is a general protocol for determining the enthalpy of combustion of an organometallic compound using a bomb calorimeter.

#### Materials:

- Anisole chromium tricarbonyl sample
- Benzoic acid (for calibration)
- Oxygen cylinder with a pressure regulator
- Bomb calorimeter apparatus (including the bomb, bucket, stirrer, and thermometer)
- · Pellet press
- Ignition wire

#### Procedure:

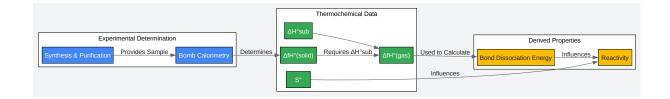
- Calibration: Determine the heat capacity of the calorimeter by combusting a known mass of benzoic acid, for which the enthalpy of combustion is well-established.
- Sample Preparation: Press a known mass (typically 0.5-1.0 g) of anisole chromium tricarbonyl into a pellet.
- Bomb Assembly: Place the pellet in the sample cup inside the bomb. Attach a measured length of ignition wire to the electrodes, ensuring it is in contact with the pellet.



- Pressurization: Seal the bomb and purge it with a small amount of oxygen before filling it to a
  pressure of approximately 30 atm.
- Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known volume of water. Ensure the stirrer and thermometer are properly positioned.
- Combustion: Allow the system to reach thermal equilibrium. Record the initial temperature, then ignite the sample.
- Data Acquisition: Record the temperature at regular intervals until it reaches a maximum and then begins to cool.
- Analysis: Calculate the heat released during the combustion, corrected for the heat of combustion of the ignition wire. From this, the enthalpy of combustion of the sample can be determined. The standard enthalpy of formation can then be calculated using Hess's Law.

## **Visualizations**

## **Logical Relationship of Thermochemical Properties**

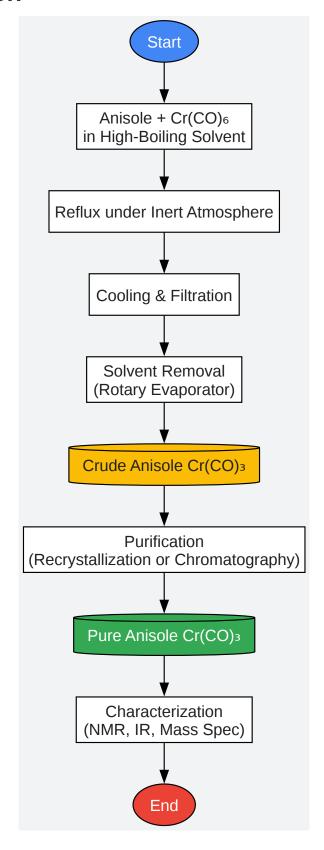


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Caption: Relationship between experimental methods, thermochemical data, and derived properties.



# **Experimental Workflow for Synthesis and Characterization**





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Caption: Workflow for the synthesis and characterization of anisole chromium tricarbonyl.

## **Mass Spectrometry Fragmentation**

The mass spectrum of **anisole chromium tricarbonyl** provides valuable information about its structure and bonding. Under electron ionization (EI), the molecule undergoes characteristic fragmentation patterns.

The molecular ion peak (M<sup>+</sup>) is expected at m/z 244 (for the most abundant isotopes). The primary fragmentation pathway involves the sequential loss of the three carbonyl (CO) ligands, which is a common feature for metal carbonyl complexes. This results in peaks at:

- m/z 216: [M CO]+
- m/z 188: [M 2CO]+
- m/z 160: [M 3CO]+, which corresponds to the [Cr(C7H8O)]+ fragment.[5]

Further fragmentation can involve the loss of the anisole ligand from the chromium center or fragmentation of the anisole ligand itself. The peak corresponding to the anisole fragment ion is observed at m/z 108.

## Conclusion

This technical guide has provided a detailed overview of the thermochemistry of **anisole chromium tricarbonyl**. The summarized thermochemical data, along with the detailed experimental protocols and visualizations of key relationships and workflows, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the thermochemical properties of this complex is essential for its effective utilization in organic synthesis and for the development of novel catalytic applications. Further experimental work is needed to precisely determine the Cr-anisole bond dissociation energy and to obtain more specific calorimetric data for this important organometallic compound.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemistry of Anisole Chromium Tricarbonyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078597#thermochemistry-of-anisole-chromium-tricarbonyl]

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